molecular formula C15H13F3O B1531636 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol CAS No. 2206821-38-5

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol

Cat. No.: B1531636
CAS No.: 2206821-38-5
M. Wt: 266.26 g/mol
InChI Key: DWBRKHNRNCXXJJ-UHFFFAOYSA-N
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Description

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as sodium hydride or halogenating agents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol is unique due to its combination of the trifluoromethyl group with the ethyl and phenol groups, which imparts specific chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c16-15(17,18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)19/h1-4,6-7,9-10,19H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBRKHNRNCXXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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